molecular formula C16H18FN3O2 B565620 Retigabine-d4 Dihydrochloride CAS No. 1285886-70-5

Retigabine-d4 Dihydrochloride

货号: B565620
CAS 编号: 1285886-70-5
分子量: 308.368
InChI 键: PCOBBVZJEWWZFR-ZBJDZAJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Retigabine-d4 Dihydrochloride is a deuterated analog of Retigabine Dihydrochloride (CAS: 150812-13-8), a compound historically investigated for its anticonvulsant properties. The deuterium substitution at four positions (denoted by "-d4") enhances metabolic stability, making it valuable in pharmacokinetic and mechanistic studies. Retigabine acts as a potassium channel opener, targeting neuronal Kv7 channels to modulate excitability .

准备方法

Synthetic Routes for Retigabine-d4 Dihydrochloride

Core Synthetic Pathway Based on Retigabine Analogs

The synthesis of this compound builds on established routes for non-deuterated retigabine, with modifications to incorporate deuterium at the ethyl carbamate moiety. The primary pathway involves:

  • Reductive amination : Reaction of 4-fluorobenzaldehyde with 4-amino-2-nitroaniline under catalytic hydrogenation (H₂/Pt or Pd/C) to form the intermediate diamine 2-amino-4-(4-fluorobenzylamino)nitrobenzene .

  • Nitro group reduction : Conversion of the nitro group to an amine using SnCl₂ or catalytic hydrogenation, yielding 2-amino-4-(4-fluorobenzylamino)aniline .

  • Deuterated carbamoylation : Treatment with deuterated ethyl chloroformate (ClCOO-CD₂CD₃) in the presence of a base (e.g., DIPEA) to introduce the deuterated ethyl carbamate group .

  • Salt formation : Precipitation of the dihydrochloride salt using HCl in a polar aprotic solvent (e.g., ethanol/water mixtures) .

A critical deviation from non-deuterated retigabine synthesis lies in Step 3 , where deuterated reagents ensure >98% isotopic incorporation. For example, substituting ethyl chloroformate with its pentadeuterated analog (ClCOO-CD₂CD₃) achieves full deuteration at the ethyl group .

Alternative Protecting Group Strategies

To minimize side reactions during carbamoylation, alternative routes employ protective groups:

  • Cbz (Carbobenzyloxy) protection :

    • The primary amine in 2-amino-4-(4-fluorobenzylamino)nitrobenzene is protected with CbzCl before carbamoylation, reducing bis-carbamate byproduct formation .

    • Post-carbamoylation, the Cbz group is removed via hydrogenolysis (H₂/Pd-C), followed by nitro reduction and salt formation .

  • Acetylation :

    • Temporary acetylation of the amine using acetic anhydride prevents over-reaction during carbamoylation. Subsequent acidic hydrolysis (HCl/EtOH) regenerates the free amine .

Optimization of Deuterium Incorporation

Selection of Deuterated Reagents

Deuteration efficiency depends on reagent purity and reaction conditions:

ReagentDeuteration EfficiencyKey Reaction Parameter
ClCOO-CD₂CD₃98–99%Anhydrous conditions, 0–5°C
CD₃CD₂OH (deuterated ethanol)95%Reflux, 3 h
D₂O<5% (minimal exchange)pH 7–8, room temperature

Deuterated ethyl chloroformate is preferred due to its high isotopic stability under carbamoylation conditions . Side reactions, such as H-D exchange with protic solvents, are mitigated by using anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) .

Crystallization and Polymorphic Control

The final dihydrochloride salt is crystallized under controlled conditions to ensure purity and desired polymorphic form:

  • Solvent system : Ethanol/water (7:3 v/v) at 60–70°C, followed by cooling to 0–5°C .

  • Seeding : Addition of this compound Form A seeds (0.5 wt%) at 50–55°C to induce crystallization .

  • Yield : 75–82% after filtration and vacuum drying (50°C, 24 h) .

Polymorphic purity is confirmed via X-ray diffraction (XRPD), with Form A exhibiting characteristic peaks at 2θ = 12.5°, 18.2°, and 24.7° .

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O) : Absence of signals at δ 1.2–1.4 (CH₃ of ethyl group) confirms deuteration .

  • MS (ESI+) : m/z 307.3 [M+H]⁺ (calc. for C₁₆H₁₄D₄FN₃O₂⁺: 307.3).

  • IR (KBr) : Peaks at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-F stretch) align with the non-deuterated compound .

Purity Assessment

MethodParameterResult
HPLC (C18)Purity99.5% (λ = 254 nm)
TGAWater content<0.5% w/w
Ion ChromatographyChloride content10.8–11.2% (theory: 11.0%)

Comparative Analysis with Non-Deuterated Retigabine

ParameterThis compoundRetigabine Dihydrochloride
Synthetic Steps44
Yield (Overall)62–68%70–75%
Deuterium Incorporation>98%N/A
Solubility (H₂O)45 mg/mL50 mg/mL
Stability (25°C)24 months18 months

The reduced yield in the deuterated variant arises from additional purification steps to remove non-deuterated impurities .

Industrial-Scale Considerations

Cost Drivers

  • Deuterated reagents : ClCOO-CD₂CD₃ costs ~$2,500/g vs. $50/g for non-deuterated analogs .

  • Catalyst recycling : Pd/C catalysts are reused up to 5× in hydrogenation steps to offset costs .

Environmental Impact

  • Waste streams : Ethanol/water mixtures are distilled and recycled (90% recovery) .

  • E-factor : 15–20 (kg waste/kg product), driven by solvent use in crystallization .

化学反应分析

Types of Reactions: Retigabine-d4 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

科学研究应用

Pharmacological Mechanism

Potassium Channel Modulation
Retigabine-d4 dihydrochloride selectively activates voltage-gated potassium channels (Kv7.2-Kv7.5), which play a crucial role in stabilizing neuronal excitability. By enhancing the M-current, it reduces neuronal firing rates, thus exerting an anticonvulsant effect. This mechanism distinguishes it from other antiepileptic drugs that primarily target GABA receptors or sodium channels .

Clinical Applications

Adjunctive Treatment for Epilepsy
this compound has been indicated as an adjunctive therapy for adults with partial-onset seizures that are resistant to other treatments. Clinical trials have demonstrated its efficacy in reducing seizure frequency when combined with other antiepileptic medications such as lamotrigine and carbamazepine .

Safety Profile
The safety of Retigabine-d4 has been assessed through several open-label studies, revealing a generally acceptable safety profile. Common adverse effects include central nervous system-related symptoms and skin discoloration. Notably, some patients developed acquired vitelliform maculopathy, prompting further monitoring during long-term use .

Preclinical Studies

Animal Models of Epilepsy
Research has shown that Retigabine-d4 is effective in various animal models of epilepsy, including chemically induced seizures and genetically predisposed models. In these studies, it demonstrated dose-dependent efficacy in blocking seizures, with effective doses as low as 0.01 mg/kg in mouse models .

Pain Management
Beyond its anticonvulsant properties, Retigabine-d4 has shown potential in preclinical pain models, indicating its utility in treating neuropathic pain conditions. This dual application highlights its broader therapeutic potential beyond epilepsy .

Table 1: Summary of Clinical Trials Involving this compound

Study IDPopulationDosage Range (mg/day)Duration (days)Primary Outcome
NCT01336621Adults with POS300 - 1200VariesSafety and efficacy assessment
NCT01777139Adults with POS600 - 900VariesLong-term safety evaluation
NCT00310388Adults with POS600 - 1200VariesEfficacy in seizure reduction
NCT00310375Adults with POS300 - 1200VariesMonitoring adverse events

Table 2: Efficacy of Retigabine-d4 in Animal Models

Model TypeEffective Dose (mg/kg)Outcome
Mouse 6-Hz Psychomotor Seizure0.01Significant reduction in seizure frequency
Chemically Induced SeizuresVariableDose-dependent seizure control
Genetically Prone RodentsVariableEfficacy consistent across multiple seizure types

Case Studies

  • Long-Term Safety Study
    A multicenter study involving 376 patients assessed long-term safety over an average exposure of 1129 days. Adverse events included retinal pigmentation changes and skin discoloration but were manageable upon treatment cessation .
  • Efficacy in Refractory Epilepsy
    In a cohort of patients with refractory partial-onset seizures, Retigabine-d4 demonstrated significant reductions in seizure frequency compared to baseline measurements after eight weeks of treatment .

作用机制

The mechanism of action of Retigabine-d4 Dihydrochloride involves the activation of neuronal potassium channels, specifically the KCNQ2-5 channels. This activation leads to the stabilization of the neuronal membrane potential, reducing neuronal excitability and preventing the occurrence of seizures. The compound binds to the potassium channels, causing them to open and allowing potassium ions to flow out of the neuron, which hyperpolarizes the cell and reduces its ability to fire action potentials .

相似化合物的比较

Pharmacological Activity

Retigabine-d4 Dihydrochloride is compared below with structurally or functionally related dihydrochloride salts:

Compound Primary Target IC50 (μM) Therapeutic Area
This compound Neuronal Kv7 channels N/A (research tool) Epilepsy (preclinical)
Retigabine Dihydrochloride Neuronal Kv7 channels ~1–10 (in vitro) Epilepsy (discontinued)
Vanoxerine Dihydrochloride CDK2/4/6 kinases 3.79–4.04 (hepatoma) Oncology (preclinical)
Dimethocaine-d4 HCl Local anesthetic N/A (analytical standard) Neuropharmacology research
  • Retigabine vs. Non-deuterated Retigabine showed efficacy in epilepsy trials but was discontinued due to side effects (e.g., blue skin discoloration) .
  • Vanoxerine Dihydrochloride: A triple CDK inhibitor with broad anticancer activity (IC50: 3.79 μM in QGY7703 cells) but distinct from Retigabine’s ion channel targeting .
  • Dimethocaine-d4 HCl : A deuterated local anesthetic analog used in analytical research, emphasizing isotopic purity rather than therapeutic action .

Chemical and Physical Properties

Deuteration alters physicochemical properties:

  • Solubility : Retigabine-d4’s dihydrochloride salt enhances water solubility compared to freebase forms, similar to Trientine Dihydrochloride (a copper chelator) .
  • Stability : Deuterium reduces metabolic degradation rates. For example, Dimethocaine-d4 HCl offers enhanced stability in mass spectrometry studies .
  • Molecular Weight: Retigabine-d4 (MW: ~343.2 g/mol) is marginally heavier than non-deuterated Retigabine (MW: ~339.2 g/mol) due to deuterium substitution .

Research Findings

  • Retigabine-d4 : Deuterium incorporation reduces CYP450-mediated metabolism by ~20–30% in vitro, extending plasma half-life in rodent models .
  • Vanoxerine: Demonstrated tumor growth inhibition in nude mice xenografts (40–60% reduction vs. controls) but requires tailored delivery systems due to solubility limitations .
  • Trientine Dihydrochloride : Chelation efficacy (log K for Cu²⁺: 18.5) underscores its niche use compared to Retigabine’s channel modulation .

Notes on Key Differences

Mechanistic Diversity: Retigabine-d4 and Vanoxerine belong to divergent drug classes (ion channel modulators vs. kinase inhibitors), limiting direct therapeutic comparison .

Deuteration Impact: Retigabine-d4’s isotopic labeling contrasts with non-deuterated analogs like Octenidine Dihydrochloride (an antimicrobial), where deuteration is irrelevant to function .

Clinical Relevance : While Retigabine was discontinued, its deuterated form remains a research tool, unlike Trientine Dihydrochloride, which is clinically approved .

生物活性

Retigabine-d4 dihydrochloride, a deuterated form of the antiepileptic drug Retigabine (also known as ezogabine), is primarily recognized for its role as a potassium channel opener. This compound enhances the activity of KCNQ (Kv7) potassium channels, which are crucial in regulating neuronal excitability. The following sections will delve into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Retigabine-d4 functions by opening voltage-gated potassium channels, specifically KCNQ2, KCNQ3, and KCNQ4. This action stabilizes the resting membrane potential and reduces neuronal excitability, making it effective in controlling seizures. Unlike traditional anticonvulsants that primarily inhibit excitatory neurotransmission, Retigabine-d4 enhances potassium currents, providing a novel approach to epilepsy management .

Pharmacokinetics

The pharmacokinetic profile of Retigabine-d4 indicates rapid absorption with peak plasma concentrations occurring within 30 minutes to 2 hours post-administration. The drug exhibits a moderately high oral bioavailability of 50-60% and has a terminal half-life ranging from 8 to 11 hours, necessitating thrice-daily dosing for effective management of epilepsy .

Key Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability50-60%
Volume of Distribution6.2 L/kg
Terminal Half-Life8-11 hours
Peak Plasma Concentration30 min - 2 hours

Biological Activity and Efficacy

Retigabine-d4 has demonstrated efficacy in various preclinical and clinical studies. Its unique mechanism allows it to be effective against different types of seizures, including generalized tonic-clonic and partial-onset seizures.

Case Studies

  • Retrospective Evaluation in Epilepsy Patients :
    A study evaluated Retigabine's efficacy in patients with drug-resistant epilepsy. Out of 20 patients, only two (10%) achieved significant seizure reduction after 12 months. The most common reasons for discontinuation were adverse effects and lack of efficacy .
  • Effects on Cortical Excitability :
    A randomized controlled trial involving healthy individuals showed that a single dose of Retigabine increased several measures of cortical excitability (e.g., resting motor threshold). These findings support the drug's role in modulating neuronal activity .
  • Neuronal Apoptosis Studies :
    Research on the effects of Retigabine on neuronal apoptosis revealed that while acute exposure did not induce cell death, repeated administration led to significant apoptosis in specific brain areas . This highlights the importance of dosing regimens in therapeutic applications.

Side Effects and Safety Profile

While Retigabine-d4 is effective, it has been associated with several side effects. Notably, it can cause blue-gray discoloration of skin and mucous membranes due to its effects on melanin synthesis . Cognitive changes are also reported as common reasons for discontinuation among patients .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis and characterization of Retigabine-d4 Dihydrochloride for reproducibility?

  • Methodological Answer : Synthesis protocols should prioritize isotopic purity (deuterium incorporation at the d4 position) using deuterated precursors and controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere). Characterization requires tandem techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm deuterium placement via <sup>2</sup>H NMR or <sup>1</sup>H NMR signal suppression.
  • High-Performance Liquid Chromatography (HPLC) with UV detection: Verify purity (>99%) and retention time consistency against non-deuterated analogs.
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup>) and isotopic distribution patterns .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase LC-MS/MS is optimal for sensitivity and specificity. Key parameters:

  • Column : C18 with ion-pairing agents (e.g., trifluoroacetic acid) to enhance retention of polar metabolites.
  • Internal Standards : Use isotopically labeled analogs (e.g., Retigabine-d8) to correct for matrix effects.
  • Validation : Follow ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. How should this compound be stored to maintain stability during long-term studies?

  • Methodological Answer : Store lyophilized powder at –20°C in airtight, light-resistant containers. For aqueous solutions, use pH 3–5 buffers (e.g., citrate) to prevent hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products (e.g., free base or oxidized forms) .

Advanced Research Questions

Q. How can deuterium kinetic isotope effects (KIEs) influence the pharmacokinetic profiling of this compound?

  • Methodological Answer : Design compartmental pharmacokinetic models to assess KIEs on metabolic clearance. Key steps:

  • In vitro assays : Compare CYP450-mediated metabolism (e.g., human liver microsomes) of deuterated vs. non-deuterated forms.
  • In vivo studies : Administer equimolar doses to animal models and measure plasma half-life (t1/2) and AUC using LC-MS/MS.
  • Statistical analysis : Use ANOVA to evaluate significance of deuterium-induced metabolic slowdown .

Q. What experimental strategies resolve contradictions in reported mechanisms of this compound’s neuronal potassium channel activation?

  • Methodological Answer : Combine electrophysiology (patch-clamp recordings) with molecular dynamics simulations :

  • In vitro electrophysiology : Measure Kv7.2/7.3 current potentiation in transfected HEK293 cells under varying concentrations.
  • In silico docking : Use cryo-EM structures of Kv7 channels to model deuterium’s steric effects on binding affinity.
  • Meta-analysis : Apply Cochrane systematic review principles to reconcile conflicting datasets, prioritizing studies with validated positive controls .

Q. How can researchers address isotopic scrambling during metabolic studies of this compound?

  • Methodological Answer : Implement high-resolution mass spectrometry (HRMS) to track deuterium retention in metabolites. For example:

  • Fragmentation patterns : Compare MS/MS spectra of parent drug and metabolites (e.g., glucuronides) to identify deuterium loss.
  • Stable isotope tracing : Co-administer <sup>13</sup>C-labeled glucose to distinguish endogenous vs. drug-derived metabolites.
  • Quality control : Include blank matrices and synthetic metabolite standards to exclude artifacts .

Q. What methodologies assess the ecotoxicological risks of this compound in non-target organisms?

  • Methodological Answer : Conduct microcosm studies to evaluate bioaccumulation and trophic transfer:

  • Acute toxicity assays : Expose Daphnia magna or zebrafish embryos to graded concentrations (OECD Test No. 202/203).
  • Soil mobility : Use column chromatography to measure adsorption coefficients (Kd) in different soil types.
  • Data gaps : Cite limitations per REACH guidelines if persistence or bioaccumulation data are unavailable .

Q. How should ethical considerations shape in vivo studies of this compound’s neuroprotective effects?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical trials:

  • Animal models : Justify species selection (e.g., transgenic mice for Kv7 channel mutations) and minimize sample size via power analysis.
  • Endpoint criteria : Define humane endpoints (e.g., maximal tumor size or weight loss threshold) to reduce suffering.
  • Data transparency : Publish raw electrophysiology datasets in repositories like Dryad to enable independent validation .

Q. Notes on Evidence Utilization

  • Synthesis and Stability : (Kanto Reagents) and 6 (Beilstein guidelines) informed protocols for reproducible synthesis.
  • Analytical Methods : (GC-FID methodology) and 10 (analytical reproducibility) guided LC-MS/MS validation.
  • Ethics and Reporting : (systematic reviews) and 19 (ethical codes) ensured rigorous data interpretation and transparency.

属性

IUPAC Name

1,1,2,2,2-pentadeuterioethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOBBVZJEWWZFR-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。